molecular formula C8H9N3O3S B8004741 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B8004741
M. Wt: 227.24 g/mol
InChI Key: SXBDIBDPHPLFQF-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the CAS Number 1820651-27-1 and a molecular weight of 227.24 g/mol . Its molecular formula is C8H9N3O3S . As a member of the benzoxazole sulfonamide family, this compound features a benzoxazole core structure fused with a sulfonamide group, which is a motif of significant interest in medicinal chemistry and drug discovery research. Benzoxazole sulfonamide derivatives are frequently investigated for their potential biological activities and are valuable intermediates in the synthesis of more complex molecules for pharmaceutical applications. This product is intended for research purposes as a building block or reference standard in chemical synthesis and biological screening. The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please consult the Safety Data Sheet (SDS) prior to use. This compound requires careful handling.

Properties

IUPAC Name

2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-10-15(12,13)5-2-3-7-6(4-5)11-8(9)14-7/h2-4,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBDIBDPHPLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Aminophenol with Sulfonyl Moieties

The foundational method for synthesizing 2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide involves the condensation of o-aminophenol derivatives with sulfonyl precursors. This approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) . The reaction proceeds via activation of the amino group, followed by nucleophilic attack and elimination of the sulfonamide residue.

Optimization studies reveal that using 2 equivalents of BF₃·Et₂O and 1.5 equivalents of NCTS in 1,4-dioxane under reflux conditions achieves yields up to 90% . A scaled-up reaction (5 mmol) maintains efficiency with only a marginal yield reduction, demonstrating industrial feasibility. Mechanistic studies confirm the intermediacy of a thiourea derivative, validated by mass spectrometry .

Sulfonation and Amination of 2-Mercaptobenzoxazole

A patent-pending method outlines the synthesis via 2-mercaptobenzoxazole intermediates . The process involves:

  • Alkylation : Reaction of 2-mercaptobenzoxazole with methyl iodide to form 2-methylthiobenzoxazole.

  • Sulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 5-position.

  • Amination : Coupling with methylamine yields the final sulfonamide.

Critical to this method is the use of protecting groups (e.g., benzyl) to prevent side reactions during sulfonation. The final deprotection step employs hydrogenolysis or acidic conditions, achieving purities >95% . Industrial applications favor this route due to its scalability and cost-effective crystallization techniques .

Oxidative Amination Using Ionic Liquid Catalysts

A green chemistry approach employs N-iodomorpholine hydroiodide as a recyclable ionic liquid catalyst . The reaction between benzoxazole and morpholine in the presence of tert-butyl hydroperoxide (TBHP) and acetic acid facilitates direct oxidative amination. This method avoids hazardous solvents and achieves 95% yield under optimized conditions .

Key steps include:

  • Iodine Activation : The ionic liquid generates acetylhypoiodite (in situ), which activates the amine.

  • Electrophilic Substitution : The activated amine attacks the benzoxazole ring, forming a spiro intermediate.

  • Rearomatization : Elimination of hydrogen iodide yields the 2-aminobenzoxazole core.

This method’s environmental benefits and high efficiency make it suitable for pharmaceutical applications requiring stringent purity standards .

Smiles Rearrangement of Benzoxazole-2-thiol

The Smiles rearrangement offers an alternative route to N-substituted derivatives . Benzoxazole-2-thiol reacts with chloroacetyl chloride to form an S-alkylated intermediate, which undergoes intramolecular nucleophilic attack. Subsequent rearomatization and hydrolysis yield 2-aminobenzoxazole sulfonamides.

EntryAmineBaseYield (%)
1CyclohexylamineCs₂CO₃83
2AnilineEt₃N71
3MorpholineK₂CO₃25

Steric hindrance significantly impacts yields, as seen with morpholine (25%) compared to cyclohexylamine (83%) . This method’s versatility allows for diverse N-alkyl substitutions, though scalability remains challenging due to moderate yields in bulk reactions.

Industrial-Scale Synthesis and Crystallization

Patent data highlight a scalable process for sulfonamide intermediates . Starting from (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane, the synthesis involves:

  • Epoxide Ring Opening : Isobutylamine attacks the epoxide, forming a diol intermediate.

  • Sulfonylation : p-Nitrobenzenesulfonyl chloride couples to the amine.

  • Reduction and Deprotection : Catalytic hydrogenation reduces the nitro group and removes the benzyloxycarbonyl (Cbz) group.

Critical to this method is the separation of reduction and deprotection steps, which enhances selectivity and reduces byproducts . Crystallization in ethyl acetate/heptane mixtures achieves >99% purity, meeting regulatory requirements for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfide, depending on the reagents used.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acids or sulfides.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide belongs to the benzoxazole family, which is known for its significant biological activities. The compound has been investigated for its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds related to this compound can inhibit Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the survival of the bacteria. The minimum inhibitory concentrations (MIC) achieved were as low as 1μM\leq 1\,\mu M for some derivatives, indicating strong potential against drug-resistant strains of tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that benzoxazole derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The mechanism involved the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors . The IC50 values for CA IX inhibition ranged from 10.93 nM to 25.06 nM, showcasing selectivity over other isoforms .

Enzyme Inhibition

The inhibition of various enzymes is a critical area of research for benzoxazole derivatives. Notably, the compound has been studied for its effects on carbonic anhydrases (CAs), which play essential roles in physiological processes and are implicated in several diseases.

Carbonic Anhydrase Inhibitors

Benzoxazole sulfonamides have shown significant inhibitory effects against CA IX and CA II, with selectivity favoring CA IX. This selectivity is beneficial for developing targeted therapies for cancers where CA IX is a biomarker .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been the subject of extensive research, leading to various synthetic methodologies that enhance yield and efficiency.

Synthetic Strategies

Recent advancements in synthetic strategies include:

  • Nanocatalysis : Using nanomaterials as catalysts for synthesizing benzoxazole derivatives has improved reaction conditions and yields .
  • Eco-friendly methods : Several studies have emphasized green chemistry approaches that utilize less harmful solvents and reagents while maintaining high yields .

Case Studies

StudyApplicationFindings
Agashe et al., 2020Synthesis of benzoxazolesHigh yields achieved using nanocatalysts with eco-friendly conditions .
Wu et al., 2021Anticancer activityDemonstrated cytotoxic effects against MCF-7 and HCT-116 cell lines with effective apoptosis induction .
Layek et al., 2019Enzyme inhibitionAchieved significant inhibition of CA IX with low IC50 values .

Mechanism of Action

The mechanism by which 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide exerts its effects is primarily through interaction with biological macromolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents/Modifications Biological Activity (IC₅₀ or MIC) Key Reference
2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide -NH₂ (C2), -N(CH₃)SO₂ (C5) Under investigation
1,3-Benzoxazole-5-sulfonamide (R = Cl) -Cl (para position on aryl ring) Antimicrobial (MIC: 12.5 μg/mL)
N-(2,4-Dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide -N-(2,4-dimethylphenyl), -2-oxo HIV-1 NC inhibition (IC₅₀: ~200 μM)
Compound 5–06 (N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide) -N-(1H-indazol-5-yl), -2-oxo HIV-1 NC inhibition (IC₅₀: 20 μM)
3-(5-(Aminosulfonyl)benzoxazol-2-yl)-7-(diethylamino)coumarin Coumarin fused with benzoxazole, -SO₂NH₂ Fluorescent probe candidate

Key Findings :

  • Antimicrobial Activity: Electron-withdrawing groups (e.g., Cl, F, NO₂) at the para position of the aryl ring in 1,3-benzoxazole-5-sulfonamide derivatives enhance antimicrobial efficacy. For example, chlorine-substituted derivatives exhibit MIC values as low as 12.5 μg/mL against Staphylococcus aureus . In contrast, electron-donating groups (e.g., CH₃) reduce activity by ~50% .
  • Antiviral Activity : Modifications to the sulfonamide nitrogen significantly impact HIV-1 nucleocapsid (NC) inhibition. Compound 5–06, with an indazole substituent, shows a 10-fold increase in potency (IC₅₀: 20 μM) compared to its dimethylphenyl analog (IC₅₀: ~200 μM) .

Key Observations :

  • Fe(III)-montmorillonite catalyzes the one-pot synthesis of 1,3-benzoxazole-5-sulfonamides with high yields (70–85%) under mild conditions (80°C, ethanol), emphasizing green chemistry principles .
  • Antiviral 2-oxo-2,3-dihydro derivatives are synthesized via nucleophilic substitution without catalysts but require longer reaction times (24 hours) .
  • Quantum chemical computations (DFT-B3LYP/6-31G*) aid in optimizing structures for fluorescence and binding studies .

Physicochemical Properties

  • Solubility: The introduction of polar groups (e.g., -SO₂NH₂, -NH₂) enhances water solubility. For example, this compound is more soluble than its non-aminated analogs .
  • Electronic Effects: Electron-withdrawing substituents (Cl, NO₂) increase the electrophilicity of the benzoxazole ring, improving interactions with microbial enzymes .

Biological Activity

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C8H9N3O3SC_8H_9N_3O_3S, characterized by an amino group at the 2-position and a sulfonamide group at the 5-position of the benzoxazole ring. This unique structural configuration contributes to its biological activity and interactions with various biological targets.

Antimicrobial Activity

Mechanism of Action
this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism involves inhibiting bacterial growth through interference with metabolic pathways, potentially affecting enzyme activities related to oxidative phosphorylation .

Minimum Inhibitory Concentration (MIC) Values
The compound has shown promising MIC values in various studies, indicating its effectiveness against different pathogens. For instance:

  • Against Staphylococcus aureus: MIC = 7.81 μM
  • Against Escherichia coli: MIC = 15.62 μM
  • Against Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 9.5 μg/ml .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly in relation to its effects on various cancer cell lines. The compound has been evaluated against lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cell lines.

In Vitro Cytotoxicity
The cytotoxicity of this compound was assessed using the following IC50 values:

Cell LineIC50 Value (μM)
A-54912.53 ± 0.51
HepG-219.57 ± 1.10
MCF-718.30 ± 0.75
HCT-11620.30 ± 0.33

These results indicate that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, suggesting potential for further development in cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzoxazole ring can significantly influence biological activity. For example, substituting different functional groups can enhance antimicrobial or anticancer properties, demonstrating the importance of chemical structure in determining efficacy .

Case Studies

  • Antimicrobial Efficacy Against MRSA
    A study highlighted the effectiveness of sulfonamide derivatives, including this compound, against MRSA strains resistant to conventional antibiotics. The compound was found to inhibit bacterial growth effectively and could serve as a basis for developing new antimicrobial agents .
  • Cytotoxic Effects on Cancer Cell Lines
    In another study focusing on sulfonamide-based compounds, derivatives similar to this compound showed promising results against various cancer cell lines, indicating a potential pathway for therapeutic applications in oncology .

Q & A

Q. What are the standard synthetic routes for 2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide?

The synthesis typically involves cyclization of 2-aminophenol derivatives with sulfonamide precursors. A common approach includes:

  • Step 1 : Condensation of 2-aminophenol with methyl isocyanate to introduce the N-methyl group.
  • Step 2 : Sulfonation at the 5-position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Step 3 : Ammonolysis to convert the sulfonyl chloride intermediate to the sulfonamide . Key Conditions : Use anhydrous solvents (e.g., DCM), catalysts like triethylamine, and inert atmospheres to prevent side reactions.

Q. How can the purity of this compound be validated after synthesis?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
  • NMR Spectroscopy : 1^1H NMR peaks for the N-methyl group (~2.8 ppm, singlet) and sulfonamide protons (~7.3–7.5 ppm, aromatic) confirm structural integrity .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 271.05) .

Q. What are the primary challenges in optimizing reaction yields for this compound?

Key issues include:

  • Regioselectivity : Competing sulfonation at adjacent positions (e.g., 4- or 6-position) requires precise temperature control.
  • Byproduct Formation : Hydrolysis of sulfonyl chloride intermediates can occur if moisture is present. Mitigation : Use molecular sieves for moisture-sensitive steps and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are critical for characterizing this sulfonamide?

Essential techniques:

  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .
  • 13^{13}C NMR : Aromatic carbons adjacent to sulfonamide appear downfield (~125–130 ppm) .

Q. What solvent systems are compatible with this compound for biological assays?

The compound is sparingly soluble in water. Recommended solvents:

  • DMSO : ≤1% v/v for in vitro studies to avoid cytotoxicity.
  • Ethanol/PBS mixtures : For solubility enhancement without destabilizing the sulfonamide group .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or NLRP3 inflammasome) using AutoDock Vina. Key parameters:

  • Grid Box : Centered on active sites (e.g., COX-2: 22.5 × 22.5 × 22.5 Å).
  • Scoring : Analyze binding energies (ΔG < −7 kcal/mol suggests strong inhibition) . ADME Predictions : SwissADME evaluates logP (~1.2) and bioavailability (>80%), indicating favorable pharmacokinetics .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

  • Dose-Response Studies : Establish IC50_{50} values across multiple assays (e.g., MIC for antimicrobials vs. COX-2 inhibition for anti-inflammatory activity).
  • Target-Specific Assays : Use siRNA knockdowns to confirm mechanism-of-action (e.g., NLRP3 inhibition vs. bacterial topoisomerase) .

Q. How does substituent variation on the benzoxazole ring affect biological potency?

Case Study :

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Enhance antimicrobial activity by increasing electrophilicity.
  • Electron-Donating Groups (e.g., -OCH3_3) : Improve anti-inflammatory effects via hydrogen bonding with COX-2 . Table :
SubstituentBioactivity (IC50_{50}, μM)Target
-NO2_22.1 (E. coli)DNA gyrase
-OCH3_30.8 (COX-2)Inflammasome

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Low Yields : Ammonolysis steps often yield ≤50% due to competing hydrolysis. Improvements :
  • Use flow chemistry for precise reagent mixing.
  • Replace chlorosulfonic acid with SO3_3-DMF complexes for milder sulfonation .

Q. How can structural analogs be designed to enhance metabolic stability?

  • Isosteric Replacement : Substitute the sulfonamide with a sulfonic acid group to reduce CYP450-mediated oxidation.
  • Prodrug Approach : Introduce ester moieties at the 5-position for controlled release in vivo .

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